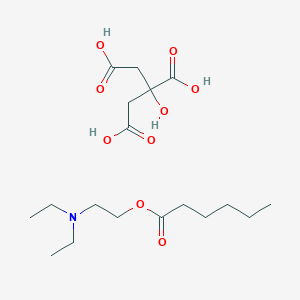
2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate
Descripción general
Descripción
2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is a compound known for its diverse applications in various scientific fields. It is a solid, off-white powder with limited solubility in water but can dissolve in organic solvents like ethanol and ether . This compound is often used as a plant growth regulator and has shown potential in reducing metal toxicity in plants .
Mecanismo De Acción
Target of Action
Diethyl aminoethyl hexanoate citrate, also known as 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate, is primarily used as a plant growth regulator . It stimulates the regeneration of adventitious buds .
Mode of Action
The compound interacts with its targets by causing the extraction of Cadmium (Cd) when used in combination with EDTA . It fixes more Cd in cell walls and reduces Cd migration in the shoot, thereby reducing metal toxicity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the regulation of plant growth and the mitigation of metal toxicity. The compound’s action results in the fixation of Cd in cell walls, which reduces Cd migration in the shoot .
Pharmacokinetics
It is known that the compound has low solubility in water but can dissolve in organic solvents like dmso and methanol .
Result of Action
The molecular and cellular effects of the compound’s action include the stimulation of adventitious bud regeneration and the reduction of Cd toxicity in plants . Furthermore, when used in combination with gibberellic acid 3 and EDTA, it can alleviate the adverse effect of EDTA on plant growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Diethyl aminoethyl hexanoate citrate. For instance, the compound’s solubility can be affected by the presence of organic solvents . .
Análisis Bioquímico
Biochemical Properties
2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate plays a significant role in biochemical reactions, particularly in plant systems. It interacts with enzymes such as gibberellic acid 3 and EDTA, enhancing their effects. For instance, in combination with EDTA, it effectively causes the extraction of cadmium (Cd) by fixing more Cd in cell walls and reducing its migration in shoots, thereby reducing metal toxicity . This compound also stimulates the regeneration of adventitious buds, showcasing its role in promoting plant growth .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In plant cells, it influences cell function by stimulating the regeneration of adventitious buds and alleviating the adverse effects of EDTA on plant growth when used in combination with gibberellic acid 3 . This compound also plays a role in reducing metal toxicity by fixing more Cd in cell walls and reducing its migration in shoots .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It enhances the activity of gibberellic acid 3 and EDTA, leading to increased cadmium extraction and reduced metal toxicity . This compound also stimulates the regeneration of adventitious buds by interacting with specific enzymes and proteins involved in plant growth regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to have good thermal and chemical stability, making it suitable for long-term studies . The compound’s stability and degradation over time are crucial factors in its effectiveness in reducing metal toxicity and promoting plant growth .
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, its role as a plant growth regulator suggests that its effects may vary with different dosages. High doses could potentially lead to toxic or adverse effects, while optimal dosages would promote desired biochemical interactions and cellular effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to plant growth regulation. It interacts with enzymes such as gibberellic acid 3 and EDTA, influencing metabolic flux and metabolite levels . This compound’s role in reducing metal toxicity and promoting plant growth highlights its importance in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring its effectiveness in reducing metal toxicity and promoting plant growth .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications, ensuring its effectiveness in biochemical reactions and cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate involves the reaction of hexanoic acid with diethylamine, followed by the addition of citric acid. The reaction typically occurs under controlled temperature and time conditions to ensure the formation of the desired product . The general steps are as follows:
Reaction of Hexanoic Acid with Diethylamine: Hexanoic acid is reacted with diethylamine to form 2-Diethylaminoethyl Hexanoate.
Addition of Citric Acid: Citric acid is then added to the reaction mixture to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:
Bulk Mixing: Large quantities of hexanoic acid and diethylamine are mixed in industrial reactors.
Controlled Reaction: The reaction is carefully monitored and controlled to maintain optimal temperature and pressure conditions.
Purification: The product is purified through crystallization and filtration to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen or hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts or specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Industry: Utilized as a surfactant, synthetic catalyst, and polymer additive.
Comparación Con Compuestos Similares
Similar Compounds
2-Diethylaminoethyl Hexanoate: Lacks the citric acid component but shares similar properties and applications.
Hexanoic Acid Derivatives: Other derivatives of hexanoic acid with different functional groups.
Citric Acid Esters: Compounds where citric acid is esterified with various alcohols.
Uniqueness
2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is unique due to its combined properties of hexanoic acid and citric acid, making it versatile for multiple applications in plant growth regulation and metal toxicity reduction .
Propiedades
IUPAC Name |
2-(diethylamino)ethyl hexanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.C6H8O7/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEXJHALMDNMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849659 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220439-24-7 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60849659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of incorporating diethyl aminoethyl hexanoate citrate in the leaf fertilizer formulation?
A1: While the provided research abstract [] doesn't explicitly detail the specific mechanism of action for diethyl aminoethyl hexanoate citrate in the fertilizer, its inclusion alongside plant growth regulators like mepiquat chloride suggests it may play a role in modulating plant growth and nutrient uptake. Further research is needed to elucidate the precise function and effects of diethyl aminoethyl hexanoate citrate within this specific formulation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)


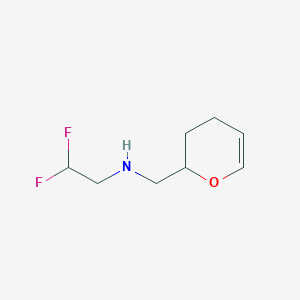
![7-Chloroimidazo[1,5-a]quinoxalin-4-ol](/img/structure/B1430720.png)
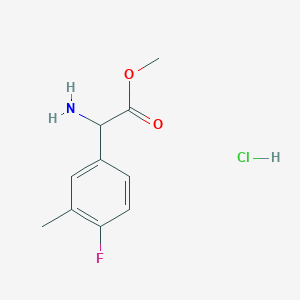
![(2,2-Difluoroethyl)(methyl)[2-(methylamino)ethyl]amine dihydrochloride](/img/structure/B1430722.png)
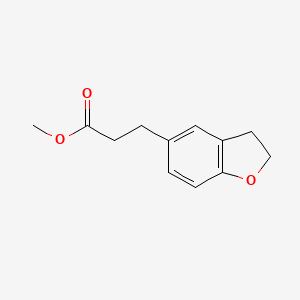
![2,5-dimethyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrrole-3-carbaldehyde](/img/structure/B1430725.png)
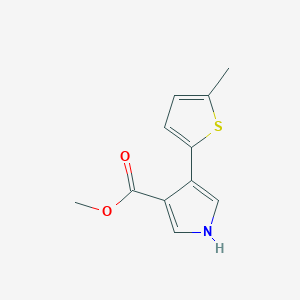

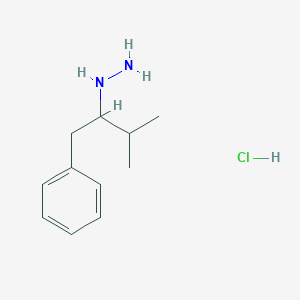
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)
![3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1430733.png)
